![molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9](/img/structure/B1311399.png)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Overview
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic heterocyclic compound with a fused pyrrolopyrazole scaffold. Its molecular formula is C₅H₇N₃, and it exhibits a molecular weight of 109.13 g/mol (PubChem CID: 769895-06-9) . The compound’s structure combines a partially saturated pyrrole ring fused to a pyrazole, conferring rigidity and diverse hydrogen-bonding capabilities. This scaffold has been extensively studied for its kinase-inhibitory properties, particularly against Aurora kinases and cyclin-dependent kinases (CDKs), making it a cornerstone in anticancer drug discovery .
Key physicochemical properties include a boiling point of 303.3°C, density of 1.267 g/cm³, and stability under ambient storage conditions . Derivatives of this core structure often incorporate substituents at the 1-, 3-, or 5-positions to enhance target affinity and pharmacokinetic profiles .
Preparation Methods
Synthetic Routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Cyclization of Pyrrole Derivatives
A common and efficient synthetic approach to this compound involves the cyclization of appropriately functionalized pyrrole precursors. One well-documented method includes:
- Step 1: Reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
- Step 2: Subsequent reaction of these intermediates with propargylamine to yield N-propargylenaminones.
- Step 3: Intramolecular cyclization of N-propargylenaminones in the presence of a base such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to afford the tetrahydropyrrolo[3,4-c]pyrazole core.
This method is favored for its relatively mild conditions and good yields, and it allows for structural diversity by varying the substituents on the starting materials.
Solution-Phase Synthesis and Derivatization
Another approach involves solution-phase synthesis techniques to generate 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, which serve as key intermediates for further functionalization. This method has been used to prepare libraries of derivatives for biological screening, particularly targeting cyclin-dependent kinases (CDKs):
- The synthesis typically starts from substituted pyrazole precursors.
- Introduction of amino groups and other substituents is achieved via nucleophilic substitution and reductive amination.
- Optimization of reaction conditions (temperature, solvent, catalysts) allows for improved yields and purity.
This approach has been instrumental in developing potent CDK2 inhibitors with promising anticancer activity.
[3 + 2] Cycloaddition Reactions
Some synthetic routes employ [3 + 2] cycloaddition reactions starting from 1-aryl-1H-pyrazole-4-carbonitriles to form related heterocyclic systems, which can be further transformed into tetrahydropyrrolo[3,4-c]pyrazole derivatives. This method provides access to diverse substitution patterns and has been used in medicinal chemistry optimization campaigns.
Reaction Conditions and Reagents
Step | Reaction Type | Reagents/Conditions | Notes |
---|---|---|---|
1 | Pyrrole acylation | Pyrrole, acyl (bromo)acetylene, solvent | Formation of 2-(acylethynyl)pyrroles |
2 | Amination | Propargylamine, solvent | Formation of N-propargylenaminones |
3 | Cyclization | Cs2CO3, DMSO, mild heating | Intramolecular cyclization to target |
- | Substitution/Reduction | LiAlH4 (reduction), KMnO4 (oxidation) | For derivative modifications |
- | Cycloaddition | 1-Aryl-1H-pyrazole-4-carbonitriles, catalyst | For alternative ring formation |
These conditions are optimized to balance reaction efficiency, yield, and selectivity. The use of cesium carbonate as a base in DMSO is particularly effective for the cyclization step, promoting intramolecular ring closure without significant side reactions.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound derivatives often adapts the above methods with modifications to enhance scalability:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated synthesis platforms to ensure reproducibility.
- Optimization of solvent recycling and waste minimization to reduce environmental impact.
These adaptations maintain high purity and yield while reducing production costs.
Research Findings on Preparation and Biological Evaluation
Several studies have reported the synthesis of this compound derivatives with potent biological activities, highlighting the importance of synthetic methodology in drug discovery.
Summary Table of Key Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Cyclization of pyrrole derivatives | Pyrrole, acyl (bromo)acetylenes, propargylamine | Cs2CO3, DMSO, mild heating | High yield, mild conditions | Requires careful control of intermediates |
Solution-phase synthesis | Substituted pyrazoles | Nucleophiles, reductive agents | Versatile for derivative synthesis | Multi-step, may require purification steps |
[3 + 2] Cycloaddition | 1-Aryl-1H-pyrazole-4-carbonitriles | Catalysts, controlled temperature | Access to diverse substitution | May need optimization for scale-up |
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives are primarily known for their potent inhibitory effects on various kinases involved in cancer progression, notably Aurora kinases. These kinases play crucial roles in cell division and are often overexpressed in tumors.
Key Findings from Research Studies
- Aurora Kinase Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against Aurora kinases. For instance, compound 9d demonstrated an IC50 value of approximately 0.027 µM in enzymatic assays and showed significant antiproliferative effects across multiple tumor cell lines including HCT116 and A549 .
- Cell Cycle Arrest : Certain compounds derived from this scaffold were shown to induce G0/G1 phase arrest in cancer cell lines, indicating their potential to halt tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has been pivotal in optimizing its anticancer properties. Variations in substituents at specific positions on the pyrazole ring have led to the identification of more potent derivatives.
Compound | Substituent | IC50 (µM) | Target |
---|---|---|---|
9d | Phenylacetyl | 0.027 | Aurora Kinase |
38 | Alkyl group | Low nanomolar | CDK2 |
26 | Benzimidazole | Significant inhibition | Aurora A/B Kinase |
Case Studies
Case Study 1: Development of Aurora Kinase Inhibitors
A study focused on the optimization of 5-phenylacetyl derivatives led to the identification of compounds with low nanomolar potency against Aurora kinases. These compounds exhibited favorable pharmacokinetic properties and significant efficacy in vivo models .
Case Study 2: Fragment-Based Drug Discovery
Fragment-based approaches have yielded promising results in identifying new inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold. For example, compound AT9283 was identified as a multitargeted kinase inhibitor with potent activity against Aurora kinases .
Broader Pharmacological Applications
Beyond oncology, compounds containing the tetrahydropyrrolo[3,4-c]pyrazole framework have shown potential in other therapeutic areas:
- Anti-inflammatory Properties : Recent studies suggest that pyrazole derivatives may exert anti-inflammatory effects alongside their anticancer activities .
- Other Kinase Targets : The versatility of this scaffold allows for modification to target various kinases implicated in different diseases beyond cancer.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole primarily involves the inhibition of kinases, which are enzymes that play crucial roles in cell signaling and regulation. By binding to the ATP pocket of these kinases, the compound prevents their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive uncontrolled cell growth .
Comparison with Similar Compounds
The pharmacological and structural profiles of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole are compared below with related heterocyclic kinase inhibitors.
Structural Analogues and Their Target Affinities
5-Phenylacetyl Derivatives (e.g., Compound 9d)
- Modifications : Introduction of a phenylacetyl group at the 5-position (Fig. 1A).
- Activity : Potent dual inhibitor of Aurora kinases (IC₅₀ = 13 nM) and TRKA (IC₅₀ = 30 nM) .
- Advantages: Demonstrated high antiproliferative activity in cancer cell lines (e.g., HCT-116 colon carcinoma) and favorable pharmacokinetics (oral bioavailability >50%) .
- Disadvantages : Moderate selectivity over other kinases (e.g., CDK2) compared to specialized inhibitors .
3-Amino Derivatives
- Modifications: Substitution at the 3-position with an amino group (Fig. 1B).
- Activity : Selective CDK2/cyclin A inhibitors (IC₅₀ = 0.2 µM), with reduced off-target effects against Aurora kinases .
- Advantages : Improved selectivity profile due to hydrogen-bonding interactions with CDK2’s ATP-binding pocket .
- Disadvantages : Lower potency compared to 5-substituted derivatives in vivo .
Quinoxaline Urea Analogues (e.g., AZ-23)
- Structure: Non-fused quinoxaline core with urea linkers (Fig. 1C).
- Activity : Potent TRKA/TRKB inhibitor (IC₅₀ = 2 nM and 8 nM, respectively) with weak Aurora inhibition (IC₅₀ > 100 nM) .
- Advantages : High CNS penetration for neurotrophic-targeted therapies .
- Disadvantages: Limited applicability in solid tumors due to poor antiproliferative activity .
Key Structural Determinants of Activity
- 5-Position Substitutions : Bulky aromatic groups (e.g., phenylacetyl) enhance Aurora kinase binding via hydrophobic interactions with the DFG motif .
- 3-Position Modifications : Polar groups (e.g., -NH₂) improve selectivity for CDK2 by forming hydrogen bonds with Glu81 and Leu83 .
- Geminal Substituents: Avoid chiral centers at the 2-position of fused quinolines, simplifying synthesis and reducing metabolic instability .
Clinical and Preclinical Candidates
Biological Activity
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound notable for its unique bicyclic structure, which combines elements of pyrrole and pyrazole. This compound has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of Aurora kinases, which are essential in regulating cell division and are often implicated in cancer progression.
The primary mechanism of action for this compound involves the inhibition of Aurora kinases. These kinases play a critical role in various mitotic processes including:
- Centrosome maturation and separation
- Mitotic spindle assembly
- Chromosome separation
- Cytokinesis
By inhibiting Aurora kinases, this compound disrupts normal cell cycle progression, leading to antiproliferative effects on cancer cells. Studies have shown that it exhibits high potency against multiple cancer cell lines with low nanomolar IC50 values .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity across various models. The following table summarizes key findings from recent studies:
Study | Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|---|
Bai et al. (2022) | 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Aurora-A kinase | 0.067 | HCT-116 |
Fan et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | VEGF-induced proliferation | 0.30 | HUVEC |
Zheng et al. (2022) | 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone | A549 inhibition | - | A549 |
Case Studies and Research Findings
- In Vivo Studies : In vivo experiments have shown that at well-tolerated doses, this compound significantly inhibits tumor growth in various animal models .
- Cellular Effects : The compound has been observed to induce apoptosis in cancer cells and inhibit cell proliferation effectively . Its interaction with Aurora kinases has been linked to the induction of autophagy without causing apoptosis in certain cell lines .
- Comparative Potency : When compared to established cancer therapies like erlotinib and Roscovitine, some derivatives of this compound have shown enhanced potency against specific cancer types .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves cyclization reactions starting from pyrrole and hydrazine derivatives under controlled conditions. This method allows for the formation of the pyrazole ring while optimizing yield and purity.
Industrial Production
While detailed industrial production methods are not extensively documented, large-scale synthesis would likely involve continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its derivatives in medicinal chemistry?
The synthesis typically involves cyclocondensation reactions. For example, Shi et al. (2010) reported the use of hydrazine derivatives and ketones to form the pyrazole core, followed by hydrogenation to yield the tetrahydropyrrolo[3,4-c]pyrazole scaffold . Advanced derivatives, such as 5-phenylacetyl analogs, are synthesized via substitution reactions at the C3 or C5 positions to enhance bioactivity . Key steps include controlling reaction temperatures (e.g., 60–80°C) and using catalysts like cerium(IV) ammonium nitrate for oxidation .
Q. How is the structural configuration of this compound validated in crystallographic studies?
X-ray crystallography is the gold standard. For instance, Chen and Zhao (2011) resolved the crystal structure of a bis-pyrazolium derivative, confirming the diazene linkage and hydrogen-bonding network using diffraction data (R-factor = 0.046) . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are complementary for verifying molecular formulae (e.g., C₅H₇N₃, MW 109.13) and substituent positions .
Q. What in vitro assays are used to screen for kinase inhibitory activity?
Aurora-A kinase inhibition is commonly assessed via fluorescence-based assays measuring ATP consumption. Shi et al. (2010) reported IC₅₀ values in the nanomolar range (e.g., 3.2 nM for compound 9d) using recombinant kinase domains . Cell proliferation assays (e.g., MTT in HCT-116 colon cancer cells) further validate antiproliferative effects, with GI₅₀ values correlated to kinase inhibition .
Advanced Research Questions
Q. How are pharmacokinetic properties optimized for in vivo efficacy?
Substituent engineering improves solubility and bioavailability. For example, introducing hydrophilic groups (e.g., carboxylates) at the C3 position enhances aqueous solubility, while methyl or tert-butyl groups at N1 reduce metabolic degradation . Fancelli et al. (2006) demonstrated that 5-phenylacetyl derivatives (e.g., 9d) exhibit favorable logP (2.1) and plasma stability (>90% after 1 hour in murine models) .
Q. What explains contradictory bioactivity data between studies?
Discrepancies often arise from variations in compound purity (e.g., commercial samples with 95–97% vs. lab-synthesized ≥99% purity) , assay protocols (e.g., kinase isoform specificity), or structural isomerism. Rigorous validation via LC-MS and independent activity replication are critical .
Q. Which structural features dictate selectivity for Aurora kinases over other kinases?
SAR studies highlight the necessity of a 5-phenylacetyl group for Aurora-A binding, as it occupies a hydrophobic pocket in the kinase domain. Substitutions at C3 (e.g., ethyl carboxylate) reduce off-target effects on CDK2 or VEGFR2 by sterically hindering non-specific interactions . Computational docking (e.g., Glide SP scoring) further rationalizes selectivity .
Q. What in vivo models validate antitumor efficacy, and what parameters are monitored?
Subcutaneous xenograft models (e.g., HCT-116 in nude mice) are standard. Compound 9d (10 mg/kg, oral) showed 78% tumor growth inhibition after 21 days, with toxicity assessed via body weight loss and hematological profiling . Pharmacodynamic markers (e.g., phospho-histone H3 levels) confirm target engagement .
Q. Methodological Notes
- Data Reproducibility : Cross-validate commercial samples with in-house synthesis and purity checks (HPLC ≥98%) .
- Crystallography : Use SHELXL for refinement and Mercury for visualizing hydrogen-bonding networks .
- Kinase Assays : Include positive controls (e.g., VX-680 for Aurora-A) and validate with orthogonal methods (e.g., Western blot for phospho-targets) .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.